molecular formula C16H30O6Si2 B1586545 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE CAS No. 58298-01-4

1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE

Cat. No.: B1586545
CAS No.: 58298-01-4
M. Wt: 374.58 g/mol
InChI Key: MAFQBSQRZKWGGE-UHFFFAOYSA-N
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Description

1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE is a specialty chemical compound with the molecular formula C16H30O6Si2This compound is primarily used as a silane coupling agent, which helps in improving the adhesion between organic polymers and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE typically involves the reaction of 1,4-bis(chloromethyl)benzene with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions result in the formation of a stable, cross-linked network that enhances the adhesion between different materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to form strong covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE is unique due to its bis(trimethoxysilylethyl)benzene structure, which provides enhanced cross-linking capabilities and improved adhesion properties compared to other similar compounds. This makes it particularly useful in applications requiring strong and durable bonds .

Properties

IUPAC Name

trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6Si2/c1-17-23(18-2,19-3)13-11-15-7-9-16(10-8-15)12-14-24(20-4,21-5)22-6/h7-10H,11-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFQBSQRZKWGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)CC[Si](OC)(OC)OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

167114-69-4
Record name Benzene, 1,4-bis[2-(trimethoxysilyl)ethyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167114-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50373514
Record name Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58298-01-4
Record name Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE (BTB) contribute to the creation of alkali-resistant water-repellent thin films?

A1: BTB plays a crucial role in forming a three-dimensional polymer network within the film structure when used in conjunction with fluoroalkylmethoxysilane via the sol-gel method []. The ethyl groups present in BTB molecules, particularly those close to the siloxane bonds, act as a shield, hindering the approach and subsequent attack of OH- ions on the siloxane bonds. This protective mechanism effectively enhances the film's resistance to alkaline degradation, making it suitable for applications like inkjet printer heads where exposure to alkaline inks is common.

Q2: How is this compound utilized in the development of materials for selective adsorption of nitroaromatic compounds?

A3: BTB is a crucial building block for creating periodic mesoporous organosilicas (PMOs) with enhanced selectivity for nitroaromatic compounds like trinitrotoluene (TNT) []. Incorporating BTB into the PMO structure alongside 1,2-bis(trimethoxysilyl)ethane helps to improve structural characteristics and provides sites for further modification. The material's selectivity can be further enhanced through molecular imprinting, a technique where the pore surfaces are tailored to recognize and bind specific target molecules.

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